molecular formula C25H23FN2O5S B11291632 N-(2,5-dimethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B11291632
M. Wt: 482.5 g/mol
InChI Key: FJUXTGFBHSPRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-DIMETHOXYPHENYL)-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorophenyl group, and an indole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the intermediate compounds, such as the dimethoxyphenyl derivative and the fluorophenylmethanesulfonyl indole. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be employed in studies to investigate its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in pharmacological studies or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-FLUOROPHENYL N-(2,5-DIMETHOXYPHENYL)CARBAMATE
  • 4-METHOXYPHENYL N-(2,4-DIFLUOROPHENYL)CARBAMATE
  • N-(2,5-DIMETHOXYPHENYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H23FN2O5S

Molecular Weight

482.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide

InChI

InChI=1S/C25H23FN2O5S/c1-32-18-11-12-23(33-2)21(13-18)27-25(29)15-28-14-24(19-8-4-6-10-22(19)28)34(30,31)16-17-7-3-5-9-20(17)26/h3-14H,15-16H2,1-2H3,(H,27,29)

InChI Key

FJUXTGFBHSPRIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.